molecular formula C16H20NS+ B13115130 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium

Katalognummer: B13115130
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: VOSUQICFPXWZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a mesityl group attached to a tetrahydrobenzo[d]thiazolium core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium typically involves the reaction of mesitylene with a suitable thiazole precursor under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the thiazolium ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Wissenschaftliche Forschungsanwendungen

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is widely used in scientific research due to its versatile properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is unique due to its specific structural features, such as the mesityl group and the tetrahydrobenzo[d]thiazolium core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H20NS+

Molekulargewicht

258.4 g/mol

IUPAC-Name

3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium

InChI

InChI=1S/C16H20NS/c1-11-8-12(2)16(13(3)9-11)17-10-18-15-7-5-4-6-14(15)17/h8-10H,4-7H2,1-3H3/q+1

InChI-Schlüssel

VOSUQICFPXWZCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.